5,6-Dihydrofuro[2,3-c]pyridazin-3-amine
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Overview
Description
5,6-Dihydrofuro[2,3-c]pyridazin-3-amine is a heterocyclic compound that features a fused ring system combining furan and pyridazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydrofuro[2,3-c]pyridazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with a hydrazine derivative, followed by cyclization to form the pyridazine ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid and heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydrofuro[2,3-c]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the pyridazine ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the furan or pyridazine rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activity.
Scientific Research Applications
5,6-Dihydrofuro[2,3-c]pyridazin-3-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5,6-Dihydrofuro[2,3-c]pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine: This compound has a similar fused ring system but with a pyrimidine ring instead of a pyridazine ring.
Pyridazinone derivatives: These compounds share the pyridazine core and exhibit a wide range of biological activities.
Uniqueness
5,6-Dihydrofuro[2,3-c]pyridazin-3-amine is unique due to its specific ring fusion and the presence of both furan and pyridazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C6H7N3O |
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Molecular Weight |
137.14 g/mol |
IUPAC Name |
5,6-dihydrofuro[2,3-c]pyridazin-3-amine |
InChI |
InChI=1S/C6H7N3O/c7-5-3-4-1-2-10-6(4)9-8-5/h3H,1-2H2,(H2,7,8) |
InChI Key |
IJNJUTULHPKMJD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=NN=C(C=C21)N |
Origin of Product |
United States |
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